N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE
Overview
Description
N~1~-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE: is a complex organic compound characterized by its unique structural components. This compound features a dimethoxyphenyl group, a trifluoromethyl-pyrimidinyl group, and a thioacetamide linkage, making it a subject of interest in various fields of scientific research.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of N1-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE typically involves multi-step organic reactions. The initial step often includes the preparation of the 2,5-dimethoxyphenyl ethylamine through the reaction of 2,5-dimethoxybenzaldehyde with ethylamine. This intermediate is then reacted with 4-(trifluoromethyl)-2-pyrimidinyl thiol in the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) to form the final product.
Industrial Production Methods: Industrial production of this compound may involve similar synthetic routes but on a larger scale, utilizing continuous flow reactors to ensure consistent quality and yield. The reaction conditions are optimized to maximize the efficiency and minimize the production of by-products.
Chemical Reactions Analysis
Types of Reactions: N1-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be performed using reducing agents such as lithium aluminum hydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the pyrimidinyl and phenyl positions.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as sodium methoxide in methanol.
Major Products Formed:
Oxidation: Formation of corresponding carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted derivatives with altered functional groups.
Scientific Research Applications
Chemistry: In chemistry, N1-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is used as a building block for the synthesis of more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology: In biological research, this compound is studied for its potential interactions with various biological targets. Its structural components suggest it may interact with enzymes or receptors, making it a candidate for drug discovery and development.
Medicine: In medicine, the compound is investigated for its potential therapeutic effects. Its ability to undergo various chemical reactions makes it a versatile candidate for the development of new pharmaceuticals.
Industry: In the industrial sector, N1-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is used in the production of specialty chemicals and materials. Its unique properties make it valuable in the development of advanced materials with specific functionalities.
Mechanism of Action
The mechanism of action of N1-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE involves its interaction with molecular targets such as enzymes or receptors. The compound’s structural components allow it to bind to specific sites on these targets, modulating their activity. The exact pathways involved may include inhibition or activation of enzymatic reactions, alteration of receptor signaling, or interaction with cellular membranes.
Comparison with Similar Compounds
4-Iodobenzoic acid: Similar in having a substituted benzene ring but differs in functional groups and overall structure.
2-Fluorodeschloroketamine: Shares some structural similarities but differs significantly in its pharmacological profile.
Uniqueness: N1-[1-(2,5-DIMETHOXYPHENYL)ETHYL]-2-{[4-(TRIFLUOROMETHYL)-2-PYRIMIDINYL]SULFANYL}ACETAMIDE is unique due to its combination of a dimethoxyphenyl group, a trifluoromethyl-pyrimidinyl group, and a thioacetamide linkage. This combination imparts distinct chemical and biological properties, making it a valuable compound for research and industrial applications.
Properties
IUPAC Name |
N-[1-(2,5-dimethoxyphenyl)ethyl]-2-[4-(trifluoromethyl)pyrimidin-2-yl]sulfanylacetamide | |
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Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H18F3N3O3S/c1-10(12-8-11(25-2)4-5-13(12)26-3)22-15(24)9-27-16-21-7-6-14(23-16)17(18,19)20/h4-8,10H,9H2,1-3H3,(H,22,24) | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
MKBABNDODFQCIC-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C1=C(C=CC(=C1)OC)OC)NC(=O)CSC2=NC=CC(=N2)C(F)(F)F | |
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H18F3N3O3S | |
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
401.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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